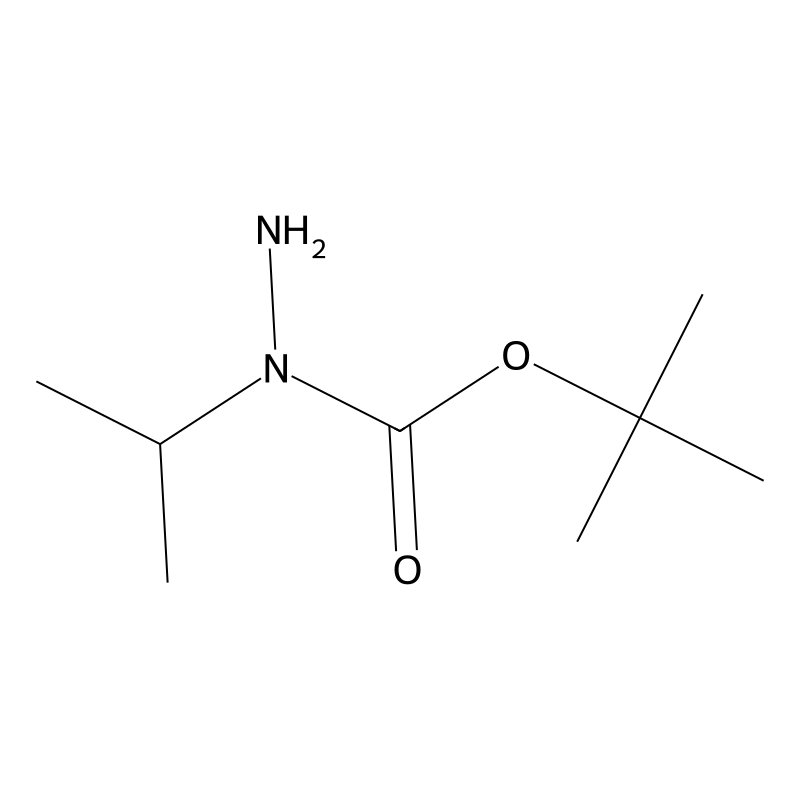N-(propan-2-yl)(tert-butoxy)carbohydrazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic synthesis
The tert-butoxycarbonyl (Boc) protecting group in the molecule is commonly used in organic synthesis for the protection of amines. The presence of the Boc group suggests N-(propan-2-yl)(tert-butoxy)carbohydrazide could be a useful intermediate for the synthesis of more complex molecules containing an isopropylhydrazine moiety. PubChem, tert-Butyl 2-isopropylhydrazinecarboxylate:
Medicinal chemistry
N-(propan-2-yl)(tert-butoxy)carbohydrazide is an organic compound with the molecular formula CHNO and a molecular weight of 174.24 g/mol. It is classified as a hydrazine derivative, characterized by the presence of both a propan-2-yl group and a tert-butoxy group attached to the hydrazine moiety. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various
- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
- Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride, which can convert the hydrazine group into amines or other functional groups.
- Substitution: This compound can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles, often in the presence of bases like triethylamine .
While specific biological activities of N-(propan-2-yl)(tert-butoxy)carbohydrazide are not extensively documented, compounds with similar hydrazine structures have been studied for their potential pharmacological properties. Hydrazines are often investigated for their roles in anti-cancer therapies and as intermediates in drug synthesis. The unique structural features of N-(propan-2-yl)(tert-butoxy)carbohydrazide may contribute to its reactivity with biological targets, though further research is necessary to elucidate its specific biological effects .
The synthesis of N-(propan-2-yl)(tert-butoxy)carbohydrazide can be achieved through several routes:
- Direct Reaction: One common method involves reacting tert-butyl hydrazinecarboxylate with acetone under controlled conditions, typically using tetrahydrofuran as a solvent and p-toluenesulfonic acid as a catalyst. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
- Industrial Production: In industrial settings, large-scale batch reactors may be employed to optimize yield and purity. This process includes steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in solid form .
Interaction studies involving N-(propan-2-yl)(tert-butoxy)carbohydrazide focus on its reactivity with different nucleophiles and electrophiles. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions, such as coupling with other amino acids or peptides. This property is particularly significant for developing methodologies in peptide synthesis and other organic transformations .
Several compounds share structural similarities with N-(propan-2-yl)(tert-butoxy)carbohydrazide:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl hydrazinecarboxylate | CHNO | Lacks the propan-2-yl group |
| Propan-2-ylidene hydrazinecarboxylate | CHNO | Contains an additional double bond |
| Tert-butyl 3-(isopropyl)carbazate | CHNO | Features a carbazate structure |
Uniqueness
N-(propan-2-yl)(tert-butoxy)carbohydrazide is unique due to its specific structural configuration that imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects, which makes it particularly useful in selective organic transformations. Its ability to participate in diverse








